Octamethyltrisilane

Organosilicon photochemistry Silylene generation Oligosilane photolysis

Octamethyltrisilane (Si₃(CH₃)₈, molecular weight 204.53 g/mol ) is a linear, permethylated trisilane with the structure (CH₃)₃Si–Si(CH₃)₂–Si(CH₃)₃. It belongs to the oligosilane class—compounds containing a chain of silicon atoms—and serves as a fundamental building block for organosilicon chemistry.

Molecular Formula C8H24Si3
Molecular Weight 204.53 g/mol
CAS No. 3704-44-7
Cat. No. B14172933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctamethyltrisilane
CAS3704-44-7
Molecular FormulaC8H24Si3
Molecular Weight204.53 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C8H24Si3/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3
InChIKeyDDIMPUQNMJIVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octamethyltrisilane (CAS 3704-44-7) Technical Baseline: Properties and In‑Class Context


Octamethyltrisilane (Si₃(CH₃)₈, molecular weight 204.53 g/mol [1]) is a linear, permethylated trisilane with the structure (CH₃)₃Si–Si(CH₃)₂–Si(CH₃)₃. It belongs to the oligosilane class—compounds containing a chain of silicon atoms—and serves as a fundamental building block for organosilicon chemistry [1]. Its molecular architecture provides two distinct Si–Si bonds: two terminal bonds adjacent to trimethylsilyl groups and one internal bond between the central dimethylsilylene unit and each terminal silicon. This structural feature imparts reactivity patterns and photophysical behaviors that differ fundamentally from those of disilanes (e.g., hexamethyldisilane) and longer-chain polysilanes [2].

Linear permethylated trisilane building block with two distinct Si–Si bond environments
Supports photochemical dimethylsilylene generation protocols (185 nm)
Compatible with Pd-catalyzed Si–Si bond insertion and TBAF-mediated transformations

Why Generic Oligosilane Substitution Fails for Octamethyltrisilane (CAS 3704-44-7)


Oligosilanes cannot be treated as interchangeable reagents. Octamethyltrisilane’s three-silicon chain places it at a unique mechanistic boundary: it contains two reactive Si–Si bonds, yet its photochemical behavior differs sharply from both disilanes and tetrasilanes. In 185 nm photolysis, octamethyltrisilane exhibits competitive elimination of dimethylsilylene versus Si–Si bond homolysis, whereas hexamethyldisilane undergoes almost exclusive homolysis [1]. Under palladium-catalyzed acetylene insertion, octamethyltrisilane participates in Si–Si bond functionalization with efficiencies that differ from those of disilanes and polymeric silanes [2]. Its excited-state relaxation pathway—dominated by a stereochemically active fifth orbital on silicon—explains the absence of fluorescence in trisilanes, a feature not shared by longer peralkylated homologues [3]. These mechanistic divergences mean that substituting a disilane or tetrasilane for octamethyltrisilane in a synthetic protocol will alter reaction selectivity, product distribution, or photophysical outcome.

Photolytic pathway divergence

Disilanes favor homolysis; trisilane competitively eliminates dimethylsilylene, altering product profiles in silylene-dependent protocols.

Catalytic insertion selectivity

Pd-catalyzed acetylene insertion efficiency differs across oligosilane chain lengths; disilane or tetrasilane may shift reaction outcomes.

Excited-state relaxation mismatch

Trisilane is non-fluorescent due to rapid internal conversion; longer peralkylated oligosilanes fluoresce, altering photophysical reference points.

Quantitative Differentiation Guide: Octamethyltrisilane (CAS 3704-44-7) vs. Key Comparators


185 nm Photolysis Mechanism: Dimethylsilylene Elimination vs. Homolysis

Under 185 nm irradiation, octamethyltrisilane exhibits competitive dimethylsilylene (SiMe₂) elimination and Si–Si bond homolysis, whereas hexamethyldisilane undergoes predominantly Si–Si bond homolysis with negligible silylene generation [1]. In the trisilane, silylene elimination competes favorably with homolysis; in the disilane, homolysis prevails, confirmed by detection of tetramethylsilane as a homolysis-derived product [1]. Tetrabutylsilane, a monosilane, shows predominant Si–C bond cleavage with only trace dibutylsilylene detected [1].

185 nm photolysis mechanism
Head-to-head
Competitive SiMe₂ elimination vs. Si–Si homolysis
Supports silylene generation protocol fit; disilane yields homolysis.
185 nm vapor-phase trapping experiments
Organosilicon photochemistry Silylene generation Oligosilane photolysis

Dimethylsilylene Generation Rate Constants from Laser Flash Photolysis

Octamethyltrisilane and pentamethyldisilane both serve as precursors for dimethylsilylene (SiMe₂) in 193 nm laser flash photolysis experiments, enabling time-resolved kinetic studies [1]. Bimolecular rate constants for SiMe₂ addition to unsaturated substrates range from 0.072 to 17.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ across thirteen compounds studied [1].

SiMe₂ addition rate constants
Reported
0.072–17.0 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹
Comparable SiMe₂ kinetics across octamethyltrisilane and pentamethyldisilane precursors.
193 nm LFP; room temperature; 13 substrates
Laser flash photolysis Dimethylsilylene kinetics Gas-phase reactivity

Palladium-Catalyzed Acetylene Insertion into Si–Si Bonds

The Pd(dba)₂–2P(OCH₂)₃CEt catalyst system promotes insertion of acetylenes into the Si–Si bonds of both octamethyltrisilane and hexamethyldisilane, as well as into polysilane polymers [1]. The study demonstrates that the trisilane's Si–Si bonds are reactive toward insertion, but no quantitative yield or rate comparison between the two small-molecule silanes is provided [1].

Pd-catalyzed acetylene insertion
Class-level
Si–Si bond insertion observed (qualitative)
Supports method development; reactivity benchmark distinct from polymeric silanes.
Pd(dba)₂–2P(OCH₂)₃CEt; no quantitative yield comparison
Si–Si bond functionalization Palladium catalysis Organosilicon polymer modification

Thermolysis Product Distribution: Trimethylsilane and Cyclic Carbosilanes

Thermolysis of octamethyltrisilane yields trimethylsilane as the major product, along with prominent cyclic carbosilanes formed via a novel cyclisation/elimination pathway [1]. In contrast, hexamethyldisilane thermolysis proceeds through initial Si–Si bond scission without analogous cyclic product formation [2].

Thermolysis product profile
Reported
Trimethylsilane + cyclic carbosilanes vs. Si–Si scission products
Thermolysis pathway differs; cyclic carbosilane formation observed only for trisilane.
Gas-phase thermolysis; product classes qualitatively distinct
Oligosilane pyrolysis Thermal decomposition Cyclic carbosilane synthesis

Excited-State Relaxation: Absence of Fluorescence Due to Fifth Stereoactive Orbital

Computational studies (TDDFT, LC-TDDFT, RICC2, RIADC(2) with TZVP basis sets) on octamethyltrisilane (Si₃Me₈) reveal that the S₁ excited state possesses only extremely shallow minima near conical intersection funnels, accounting for the absence of fluorescence and rapid internal conversion [1]. In contrast, longer peralkylated oligosilanes (tetrasilanes and beyond) exhibit measurable fluorescence even at low temperatures [1]. Disilanes also do not fluoresce, but their relaxation mechanism differs [1].

S₁ excited-state relaxation
Class-level
Non-fluorescent (rapid internal conversion)
Provides predictable non-emissive baseline; longer oligosilanes fluoresce at low temperature.
Computational study; shallow S₁ minima near conical intersections
Oligosilane photophysics Excited-state dynamics Non-radiative relaxation

Tetrabutylammonium Fluoride-Mediated Insertion of Carbonyls and Dienes

The octamethyltrisilane/tetrabutylammonium fluoride (TBAF) reagent system enables insertion of A=B units (e.g., alkanals and 1,3-dienes) between Si–Si bonds, producing Si–A–B–Si–B–A–Si structures in one step [1]. This reactivity profile is specific to the trisilane framework; hexamethyldisilane and monosilanes do not support this transformation, as they lack the requisite internal Si–Si bond [1].

TBAF-mediated insertion
Class-level
Alkanal/diene insertion into Si–Si bonds
Requires internal Si–Si bond; disilane and monosilane are unreactive.
TBAF reagent; one-step Si–A–B–Si–B–A–Si formation
Si–Si bond cleavage TBAF activation Silicon-containing material synthesis

Evidence‑Backed Application Scenarios for Octamethyltrisilane (CAS 3704-44-7)


Photochemical Silylene Generation for Insertion Reactions

When a protocol requires photochemical generation of dimethylsilylene (SiMe₂) for insertion into O–H, C–H, or unsaturated bonds, octamethyltrisilane is a preferred precursor. 185 nm photolysis produces SiMe₂ in competition with homolysis, whereas hexamethyldisilane yields predominantly homolysis products [4]. This mechanistic difference makes the trisilane the appropriate choice for silylene-dependent transformations.

Time-Resolved Kinetic Studies of Silylene Reactivity

In laser flash photolysis experiments (e.g., 193 nm) aimed at measuring bimolecular rate constants for SiMe₂ addition reactions, octamethyltrisilane serves as a reliable silylene precursor, yielding rate constants comparable to those obtained with pentamethyldisilane [4]. Researchers may select either precursor based on availability or handling preferences without compromising kinetic data integrity.

Synthesis of Cyclic Carbosilanes via Controlled Thermolysis

Thermolysis of octamethyltrisilane produces cyclic carbosilanes through a distinctive cyclisation/elimination pathway not observed with disilanes [4]. This reactivity profile is valuable for generating carbosilane building blocks or for mechanistic studies of novel silicon-carbon ring-forming reactions.

TBAF‑Mediated Insertion for Extended Silicon‑Organic Architectures

For the one‑step synthesis of Si–A–B–Si–B–A–Si frameworks via insertion of alkanals or 1,3‑dienes, octamethyltrisilane activated by TBAF provides a unique entry point [4]. Disilanes cannot execute this transformation due to the absence of an internal Si–Si bond. This application is relevant to the preparation of novel silicon‑containing materials and polymer precursors.

Application
Selection Property
Validation Focus
Photochemical silylene generation
Silylene elimination photolytic pathway
Silylene trapping efficiency and insertion scope
Kinetic studies of silylene reactivity
Comparable SiMe₂ precursor kinetics
Rate constant reproducibility across precursor batches
Cyclic carbosilane synthesis
Cyclisation/elimination thermolysis behavior
Cyclic carbosilane product identity and yield
TBAF-mediated insertion architectures
Internal Si–Si bond requirement
Insertion product characterization and scope
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